
1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride is an organic compound with the molecular formula C12H16ClNO. It is a hydrochloride salt form of a ketone derivative, characterized by a phenyl group attached to a pyrrolidine ring via an ethanone linkage. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride are the dopamine and norepinephrine transporters . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.
Mode of Action
This compound acts by inhibiting the uptake of dopamine and norepinephrine . This inhibition is more potent than substances with known abuse potential, including methcathinone, cocaine, and methamphetamine . By blocking the reuptake of these neurotransmitters, the compound increases their concentration in the synaptic cleft, leading to enhanced neurotransmission.
Biochemical Pathways
The compound affects the dopaminergic and noradrenergic pathways, which are involved in various physiological functions, including mood regulation, reward, and cognition . The downstream effects of this action can lead to heightened alertness, increased energy, and potential euphoria.
Biochemical Analysis
Biochemical Properties
1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride is known to interact with various enzymes and proteins. It has been suggested that this compound can inhibit the uptake of dopamine and norepinephrine more potently than substances with known abuse potential, including methcathinone, cocaine, and methamphetamine . This indicates that this compound may play a significant role in biochemical reactions involving these neurotransmitters.
Cellular Effects
The effects of this compound on cells are diverse. It has been suggested that this compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it appears to act as a potent blocker at the dopamine and norepinephrine transporter .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is known to bind to and inhibit the reuptake of dopamine and norepinephrine, thereby increasing the concentration of these neurotransmitters in the synaptic cleft . This can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. While specific information on this compound’s stability, degradation, and long-term effects on cellular function is limited, it is known that similar compounds can have long-lasting effects on cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways. The metabolic pathways of similar compounds include the reduction of ketone groups to their corresponding alcohols, oxidation of the pyrrolidine ring to the corresponding pyrrolidone, and aliphatic oxidation of the terminal carbon atom to the corresponding carboxylate form .
Preparation Methods
The synthesis of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride typically involves the reaction of phenylacetic acid with pyrrolidine under specific conditions. One common method includes:
Synthetic Route: The reaction of phenylacetic acid with pyrrolidine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the intermediate 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one.
Reaction Conditions: The intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production: Industrially, this compound can be produced in bulk using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine ring, leading to various substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., halides, amines).
Major Products: The major products formed include alcohols, carboxylic acids, and substituted derivatives depending on the reaction conditions.
Scientific Research Applications
1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of complex molecules.
Comparison with Similar Compounds
1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one and 1-Phenyl-2-(pyrrolidin-3-yl)ethan-1-one share structural similarities.
Uniqueness: The position of the pyrrolidine ring attachment and the presence of the hydrochloride salt form confer unique chemical and biological properties to this compound, making it distinct from its analogs.
Properties
IUPAC Name |
1-phenyl-2-pyrrolidin-2-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c14-12(9-11-7-4-8-13-11)10-5-2-1-3-6-10;/h1-3,5-6,11,13H,4,7-9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWQJADTDGGFLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC(=O)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


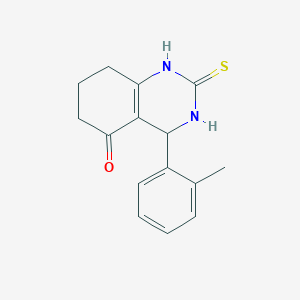
![2-({5-[(2-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2396040.png)
![N-(4-bromophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2396041.png)
![N-(3,5-dimethylphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2396046.png)


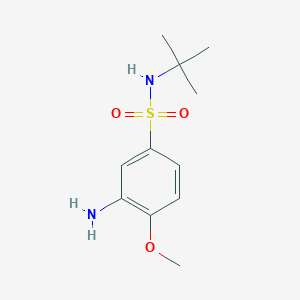
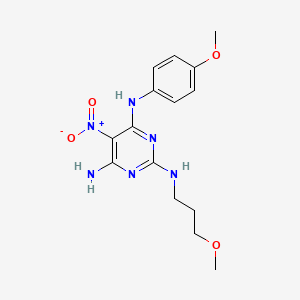
![(2-Chloropyridin-3-yl)[4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B2396052.png)
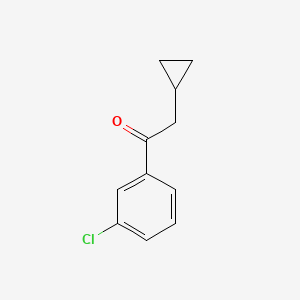
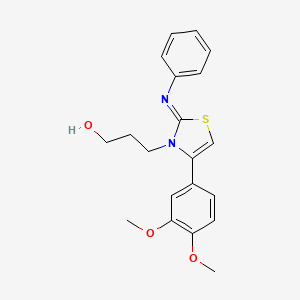
![5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid](/img/structure/B2396057.png)
